(1-Benzyl-5-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
(1-Benzyl-5-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a pyridine ring, and a carbamic acid ester. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-5-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones and ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the pyridine derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(1-Benzyl-5-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-5-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (1-Benzyl-5-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid methyl ester
- (1-Benzyl-5-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid ethyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the carbamic acid. The tert-butyl ester has a bulkier tert-butyl group compared to the methyl or ethyl esters.
- Reactivity: The bulkier tert-butyl group may influence the compound’s reactivity and steric interactions, potentially affecting its biological activity and chemical behavior.
- Applications: While all these compounds may have similar applications, the specific properties of the tert-butyl ester can make it more suitable for certain uses, such as in drug development or material science.
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-5-oxo-2,6-dihydropyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFPEBIBBWVXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)CN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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